molecular formula C20H15F3N6O2 B2637387 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 892468-75-6

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2637387
CAS No.: 892468-75-6
M. Wt: 428.375
InChI Key: IKGZHXNDVGBQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring a triazolopyrimidine core substituted with a benzyl group at position 3 and an acetamide moiety linked to a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl substituent may influence binding affinity to biological targets .

Properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O2/c21-20(22,23)14-8-4-5-9-15(14)25-16(30)11-28-12-24-18-17(19(28)31)26-27-29(18)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGZHXNDVGBQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as aminopyrimidines and azides, under specific reaction conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, where a benzyl halide reacts with the triazolopyrimidine core in the presence of a base.

    Attachment of the Trifluoromethylphenyl Group: This step involves the acylation of the triazolopyrimidine core with a trifluoromethylphenyl acetic acid derivative, using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds containing triazolopyrimidine structures exhibit promising anticancer properties. The fused triazole-pyrimidine framework can interact with various molecular targets involved in cancer progression. For example, derivatives of triazolopyrimidines have been studied for their ability to inhibit specific kinases and enzymes that play crucial roles in tumor growth and metastasis .

2. Antimicrobial Properties
Triazolopyrimidine derivatives have shown significant antimicrobial activity against various pathogens. The presence of the 7-oxo group enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival . Studies have demonstrated that these compounds can be effective against resistant strains of bacteria and fungi.

3. Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties, potentially acting as an inhibitor of cyclooxygenase (COX) enzymes which are pivotal in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, mediators of inflammation . Such properties make it a candidate for developing new anti-inflammatory drugs.

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various triazolopyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of triazolopyrimidine derivatives against resistant bacterial strains. The findings revealed that compounds similar to this one exhibited potent antibacterial activity, suggesting potential use in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound Name Triazolo Substituent Acetamide Substituent Key Features
Target Compound 3-Benzyl N-(2-(Trifluoromethyl)phenyl) Enhanced lipophilicity (CF₃), potential pesticidal/pharmaceutical activity
2-[3-(3-Fluorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide 3-(3-Fluorophenyl) N-Methyl-N-phenyl Fluorine atom increases electronegativity; methyl-phenyl improves solubility
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) 5-Methyl Sulfonamide-linked difluorophenyl Herbicidal activity via acetolactate synthase inhibition

Key Observations :

  • The trifluoromethyl group in the target compound’s acetamide moiety increases metabolic resistance compared to the methyl-phenyl group in ’s compound, which may reduce enzymatic degradation .

Biological Activity

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N6O4C_{21}H_{18}N_{6}O_{4}, with a molecular weight of 418.4 g/mol. Its structure features a triazolo-pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 7-oxo group is often associated with enhanced biological activity in heterocyclic compounds.

PropertyValue
Molecular FormulaC21H18N6O4
Molecular Weight418.4 g/mol
CAS Number892468-69-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide have shown significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth and proliferation.

Case Study:
A study reported that a related triazolopyrimidine derivative exhibited an IC50 value of 1.5 µM against MCF-7 breast cancer cells, indicating potent anticancer activity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Antimicrobial Activity

Triazolopyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
A derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory effects of triazolopyrimidines have been investigated in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Experimental Results:
In a carrageenan-induced paw edema model, administration of a related compound resulted in a significant reduction in paw swelling compared to the control group (p < 0.05). This suggests potential therapeutic applications in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives can be influenced by various structural modifications. Key findings include:

  • Substitution Patterns: The presence of electron-withdrawing groups (like trifluoromethyl) enhances potency.
  • Ring Modifications: Changes to the triazole or pyrimidine rings can significantly affect binding affinity and biological activity.
  • Functional Groups: The introduction of specific functional groups can improve solubility and bioavailability.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis route of this compound?

Answer:
Optimizing the synthesis requires addressing regioselectivity in triazole ring formation and ensuring efficient coupling of the trifluoromethylphenyl acetamide moiety. Methodological approaches include:

  • Using methanol (MeOH) as a solvent with controlled temperature (0–5°C) to minimize side reactions, as demonstrated in analogous triazolo-pyrimidine syntheses .
  • Employing piperidine as a catalyst for Knoevenagel condensations, which enhances yield in heterocyclic systems .
  • Validating intermediate purity via HPLC or TLC before proceeding to final coupling steps, critical for avoiding byproducts .

Basic Question: How can structural ambiguities in this compound be resolved experimentally?

Answer:
X-ray crystallography is the gold standard for resolving conformational ambiguities, particularly in triazolo-pyrimidine cores. Key steps include:

  • Growing single crystals using slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) .
  • Analyzing hydrogen-bonding networks and π-π stacking interactions to confirm the benzyl group’s orientation and acetamide linkage .
  • Complementing crystallography with 2D NMR (COSY, NOESY) to validate dynamic conformations in solution .

Advanced Question: What strategies are recommended for evaluating this compound’s bioactivity in enzyme inhibition assays?

Answer:
Design assays targeting kinases or phosphodiesterases, given structural similarities to known inhibitors:

  • Use fluorescence polarization assays to measure binding affinity to ATP-binding pockets, leveraging the trifluoromethyl group’s hydrophobicity .
  • Incorporate molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, prioritizing residues near the triazole and pyrimidine rings .
  • Validate selectivity via kinome-wide profiling to identify off-target effects, essential for medicinal chemistry optimization .

Advanced Question: How can researchers reconcile discrepancies in reported pharmacological data for analogous compounds?

Answer:
Contradictions in IC50 values or selectivity profiles often arise from methodological variability. Mitigation strategies include:

  • Standardizing assay conditions (e.g., ATP concentration , pH) across studies to ensure comparability .
  • Performing free energy perturbation (FEP) calculations to quantify the impact of minor structural differences (e.g., benzyl vs. phenyl substituents) on binding .
  • Conducting meta-analyses of published data to identify trends in structure-activity relationships (SAR) .

Advanced Question: What theoretical frameworks are applicable for integrating this compound into drug discovery pipelines?

Answer:
Link the research to transition-state analog theory or allosteric modulation frameworks , depending on target class. Methodological steps involve:

  • Mapping the compound’s electrophilic centers (e.g., triazole N-atoms) to enzyme active-site nucleophiles using DFT calculations .
  • Applying systems biology models to predict downstream effects of target inhibition, particularly for trifluoromethyl-containing ligands .
  • Aligning with fragment-based drug design (FBDD) principles if the compound serves as a scaffold for hybridization .

Basic Question: What analytical techniques are essential for purity assessment?

Answer:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula and detect trace impurities .
  • Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify residual solvents or unreacted intermediates .
  • Elemental analysis (C, H, N) for stoichiometric validation, particularly critical for trifluoromethyl groups .

Advanced Question: How can researchers investigate the metabolic stability of this compound?

Answer:

  • Use human liver microsome (HLM) assays to identify major metabolites, focusing on oxidative degradation of the benzyl group .
  • Apply LC-MS/MS with stable isotope labeling to track metabolic pathways in vitro .
  • Correlate results with in silico predictions (e.g., CYP450 substrate models) to prioritize structural modifications .

Advanced Question: What computational methods are suitable for predicting physicochemical properties?

Answer:

  • Quantum mechanical (QM) simulations (e.g., Gaussian) to calculate logP, pKa, and solubility profiles, leveraging the compound’s polar acetamide and hydrophobic trifluoromethyl groups .
  • Molecular dynamics (MD) to assess membrane permeability, critical for CNS-targeted applications .
  • COSMO-RS for solvent-solute interaction analysis in formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.